molecular formula C12H23ClN2O B7929102 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929102
M. Wt: 246.78 g/mol
InChI Key: JEGWSCDMWUMXAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is an organic compound with a complex structure that includes a chlorine atom, an isopropyl group, and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with isopropylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[4-(methylamino)-cyclohexyl]-acetamide
  • 2-Chloro-N-[4-(ethylamino)-cyclohexyl]-acetamide
  • 2-Chloro-N-[4-(propylamino)-cyclohexyl]-acetamide

Uniqueness

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is unique due to the presence of the isopropyl-methyl-amino group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as enhanced stability or selectivity for certain molecular targets.

Properties

IUPAC Name

2-chloro-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGWSCDMWUMXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.